molecular formula C11H15NO2 B8771680 1-(2H-1,3-Benzodioxol-5-YL)-2-methylpropan-2-amine CAS No. 39235-63-7

1-(2H-1,3-Benzodioxol-5-YL)-2-methylpropan-2-amine

Cat. No.: B8771680
CAS No.: 39235-63-7
M. Wt: 193.24 g/mol
InChI Key: OIZBHKBNZXRXSM-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-YL)-2-methylpropan-2-amine is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

39235-63-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C11H15NO2/c1-11(2,12)6-8-3-4-9-10(5-8)14-7-13-9/h3-5H,6-7,12H2,1-2H3

InChI Key

OIZBHKBNZXRXSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC2=C(C=C1)OCO2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 51.52 g (0.2 mole) of 1,1-dimethyl-2-chloro-2-(3,4-methylenedioxyphenyl)nitroethane, 2.0 g of 83.8 weight % purity platinum oxide, 18.0 g (0.22 mole) of sodium acetate and 4.0 g of "Darco" in 96 ml of acetic acid and 500 ml of SDA-30 was stirred under a hydrogen atmosphere at 1000 p.s.i. and 100° C for a period of 5 hours, after which uptake of hydrogen ceased. The solution was cooled and filtered, and the filtrate was concentrated to an oil which was treated with 400 ml of water. The mixture was extracted twice with ether, after which the aqueous layer was made alkaline by addition of 20% aqueous sodium hydroxide and extracted four times with chloroform. The combined extracts were filtered through "Dicalite" (Trade Mark), washed with water, dried and concentrated to a light yellow oil which was distilled using a 2" 19.38 distillation column to give 1,1-dimethyl-2-(3,4-methylenedioxyphenyl)ethylamine as a clear colourless oil, b.p. 68°-85° C, 0.06-0.04 mm Hg (Yield 24.4 g, 63.2%)
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51.52 g
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18 g
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96 mL
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Synthesis routes and methods II

Procedure details

A mixture of 0.8 g of 1-(3,4-methylenedioxyphenyl)-2-methyl-2-nitropropane, 100 mg of platinum dioxide, one ml of acetic acid and 20 ml of 1,2-dimethoxyethane is shaken at 60°-70° C. for 18 hours in hydrogen gas atmosphere under elevated pressure (initial pressure: 80 atmospheric pressures). After the reaction, the insoluble materials are removed by filtration, and the filtrate is evaporated to remove solvent. The residue is dissolved in ethyl acetate, and the solution is extracted with 5% hydrochloric acid. The extract is alkalized with potassium carbonate, and then extracted with ethyl acetate. The extract is washed with a saturated sodium chloride solution, dried and then evaporated to remove solvent. The residue (oil) is distilled at 100°-120° C. (bath temperature) under reduced pressure (0.04 mm Hg). 0.5 g of α,α-dimethyl-3,4-methylenedioxyphenethylamine are thereby obtained as an oil.
Name
1-(3,4-methylenedioxyphenyl)-2-methyl-2-nitropropane
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0.8 g
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reactant
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1 mL
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20 mL
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100 mg
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